1-(5-Ethoxy-3-pyridinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-3-pyridinyl)ethanone is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of pyridine, characterized by the presence of an ethanone group at the 1-position and an ethoxy group at the 5-position of the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Ethoxy-3-pyridinyl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 5-ethoxy-3-pyridinecarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the ethanone using an oxidizing agent like pyridinium chlorochromate (PCC) .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 5-ethoxy-3-pyridinecarboxylic acid followed by oxidation. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxy-3-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 5-ethoxy-3-pyridinecarboxylic acid.
Reduction: 1-(5-ethoxy-3-pyridinyl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-(5-Ethoxy-3-pyridinyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-3-pyridinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)ethanone: Similar structure but lacks the ethoxy group.
3-Acetylpyridine: Another derivative of pyridine with an acetyl group at the 3-position.
Uniqueness
1-(5-Ethoxy-3-pyridinyl)ethanone is unique due to the presence of both an ethanone and an ethoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
886364-76-7 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(5-ethoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9-4-8(7(2)11)5-10-6-9/h4-6H,3H2,1-2H3 |
InChI Key |
FWMYUDQZKUQYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=CC(=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.